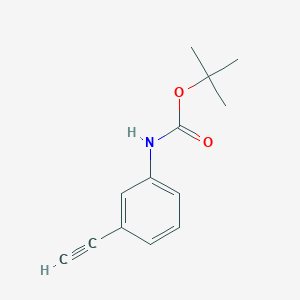

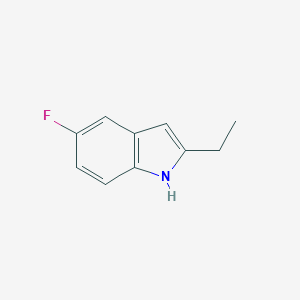

2-tert-butyl-1H-benzimidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reduction of precursors and the use of palladium-catalyzed Suzuki reactions. For instance, the synthesis of a compound with a tert-butyl group involved reduction with NaBH4 and was confirmed by single-crystal X-ray diffraction, indicating a precise method for creating such compounds with high purity and specificity (叶姣 et al., 2015). Another method utilized palladium catalysis for the synthesis of tert-butyl derivatives, highlighting the versatility of approaches in producing these compounds (Qi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been determined through various analytical techniques, including X-ray diffraction. These studies reveal the crystalline structure and the intermolecular interactions that influence the compound's stability and reactivity (Hu et al., 2010).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, N-tert-butanesulfinyl imines serve as intermediates for asymmetric synthesis, demonstrating the utility of benzimidazole derivatives in producing enantioenriched amines (J. Ellman et al., 2002).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of benzimidazole derivatives are crucial for their application in various fields. Studies typically focus on crystal structure to understand these properties better.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for the application of benzimidazole compounds in chemical synthesis and pharmaceuticals. For instance, the reactivity of benzimidazole derivatives with amines and the catalytic efficiency of ionic liquids in reactions highlight the compound's versatility (A. Sarkar et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis and Antitumor Activity : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involving 2-tert-butyl-1H-benzimidazol-5-amine, was synthesized, and its crystal structure was determined. The compound displayed good antitumor activity against the Hela cell line in preliminary biological tests (叶姣 et al., 2015).

Intermediate in Synthesis : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an important intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, was synthesized using 2-tert-butyl-1H-benzimidazol-5-amine as a part of the process (Qi Zhang et al., 2022).

Magnetic and Chemical Properties

Study of Organic Magnetic Materials : The role of hydrogen bonds in benzimidazole-based organic magnetic materials was explored. The compound 2-(N-tert-butyl-N-aminoxyl)benzimidazole, related to 2-tert-butyl-1H-benzimidazol-5-amine, was synthesized and characterized, providing insights into the magnetic behavior and the role of hydrogen bonds in stabilizing magnetic materials (Jacqueline R. Ferrer et al., 2001).

Catalytic Activity in Oxidation Reactions : A study on the oxidation of substituted benzyl amines using a phenoxo-bridged dimeric nickel(II) complex discussed the catalytic activity and the role of benzimidazole-based ligands in these reactions. The findings suggest that benzimidazole-based compounds, related to 2-tert-butyl-1H-benzimidazol-5-amine, can play a significant role in catalyzing oxidation reactions (Robin Kumar et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVZHKZDFTTJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366585 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-1H-benzimidazol-5-amine | |

CAS RN |

177843-66-2 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)